N-((1S,3s)-3-(hydroxymethyl)cyclobutyl)acetamide
Description
N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclobutyl ring substituted with a hydroxymethyl group and an acetamide group
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)cyclobutyl]acetamide |
InChI |
InChI=1S/C7H13NO2/c1-5(10)8-7-2-6(3-7)4-9/h6-7,9H,2-4H2,1H3,(H,8,10) |
InChI Key |
WAONSFSDSKAZBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide typically involves the reaction of cyclobutylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
Industrial production of N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Cyclobutylcarboxylic acid.
Reduction: Cyclobutylamine.
Substitution: Cyclobutyl ethers or esters, depending on the substituent used.
Scientific Research Applications
N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the acetamide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Hydroxymethyl)acetamide: Similar in structure but lacks the cyclobutyl ring.
Cyclobutylamine: Contains the cyclobutyl ring but lacks the acetamide group.
Cyclobutylcarboxylic acid: An oxidation product of N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide.
Uniqueness
N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]acetamide is unique due to the presence of both the cyclobutyl ring and the acetamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
